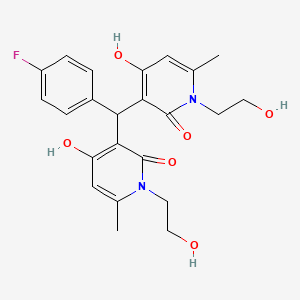

3,3'-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

Beschreibung

This compound is a bis-pyridinone derivative featuring a 4-fluorophenyl methylene bridge, hydroxyethyl substituents, and hydroxyl and methyl groups on the pyridinone rings.

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O6/c1-13-11-17(29)20(22(31)25(13)7-9-27)19(15-3-5-16(24)6-4-15)21-18(30)12-14(2)26(8-10-28)23(21)32/h3-6,11-12,19,27-30H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQSHLZUKRTZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-hydroxy-6-methyl-2-pyridone, and 2-hydroxyethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

“3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” may be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be harnessed to create materials with desirable characteristics, such as enhanced durability or specific functional properties.

Wirkmechanismus

The mechanism of action of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

This positional isomer substitutes the fluorine atom at the meta position (3-fluorophenyl) instead of the para position (4-fluorophenyl). Key differences include:

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

Comparative insights:

The hydroxyethyl groups could improve solubility but may reduce membrane permeability relative to the methylphenyl analog.

Research Findings and Hypothetical Mechanisms

- Electronic Effects : The 4-fluorophenyl group in the target compound likely induces a stronger electron-withdrawing effect than the 3-fluoro isomer, altering charge distribution in the aromatic system. This could modulate interactions with hydrophobic enzyme pockets .

- Hydrogen Bonding: The hydroxyl and hydroxyethyl groups may facilitate hydrogen bonding with biological targets, a feature absent in the methylphenyl-pyridazinone analog .

- Synthetic Challenges: The dimerization step required for bis-pyridinones (vs. single-ring pyridazinones) may reduce overall yield, though this is speculative without explicit data.

Biologische Aktivität

The compound 3,3'-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) , often referred to as a derivative of pyridinone, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name:

Molecular Formula and Weight

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.4 g/mol

Structural Features

The compound features a fluorophenyl group and a hydroxylated pyridinone moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyridinone compounds exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines through different mechanisms:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that this compound could inhibit the growth of A549 lung cancer cells with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which may complement its anticancer effects. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer.

In Vitro Studies

- Cytotoxicity Assays : Various studies have employed MTT assays to evaluate the cytotoxic effects of the compound on different cancer cell lines.

- Mechanistic Studies : Flow cytometry has been utilized to analyze apoptosis and cell cycle progression upon treatment with the compound.

In Vivo Studies

Animal models have been used to assess the therapeutic efficacy of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.